4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Description
4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a brominated pyrazole derivative characterized by a tert-butyl group at the 1-position, a methyl group at the 3-position, and a carboxylic acid moiety at the 5-position. This compound serves as a versatile intermediate in medicinal and agrochemical synthesis due to its steric bulk (tert-butyl) and reactive bromine atom, which facilitates further functionalization via cross-coupling reactions . Its molecular formula is C₉H₁₂BrN₂O₂, with a molecular weight of approximately 261.12 g/mol.
Properties
IUPAC Name |
4-bromo-2-tert-butyl-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-5-6(10)7(8(13)14)12(11-5)9(2,3)4/h1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYDYPPBOBZBRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372539 | |
| Record name | 4-BROMO-1-(TERT-BUTYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128537-60-0 | |
| Record name | 4-Bromo-1-(1,1-dimethylethyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128537-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-BROMO-1-(TERT-BUTYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazole Ring Formation
The foundational step involves cyclocondensation of tert-butyl hydrazine with a 1,3-dicarbonyl precursor. For example, ethyl 3-oxopent-4-ynoate reacts with tert-butyl hydrazine in ethanol under reflux to yield ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate. This reaction exploits the nucleophilic addition of hydrazine to the diketone, followed by cyclodehydration.
Reaction Conditions :
Bromination at Position 4
Electrophilic bromination introduces the bromine substituent at position 4. Using phosphorus oxybromide (POBr₃) in dichloromethane at 0–5°C achieves regioselective bromination, directed by the electron-donating tert-butyl group.
Optimization Data :
| Parameter | Value |
|---|---|
| POBr₃ Equivalents | 1.2 |
| Reaction Time | 4 hours |
| Yield | 65% |
Post-bromination, the intermediate ethyl 4-bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate is isolated via column chromatography (hexane/ethyl acetate = 4:1).
Ester Hydrolysis to Carboxylic Acid
The ester group at position 5 is hydrolyzed using aqueous sodium hydroxide (2 M) in tetrahydrofuran (THF) at room temperature. Acidification with HCl precipitates the final product.
Key Metrics :
Direct Bromination on Pre-formed Pyrazole Core
Synthesis of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic Acid
This route begins with a pre-functionalized pyrazole. Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate is synthesized via a Knorr-type reaction between tert-butyl hydrazine and ethyl acetoacetate.
Reaction Profile :
-
Catalyst : Acetic acid (10 mol%)
-
Temperature : 70°C, 8 hours
-
Yield : 82%
Bromination Using N-Bromosuccinimide (NBS)
Bromination with NBS in acetonitrile under radical initiation (AIBN) selectively targets position 4. The tert-butyl group’s steric bulk minimizes competing reactions at adjacent positions.
Comparative Data :
| Brominating Agent | Solvent | Yield |
|---|---|---|
| NBS | Acetonitrile | 58% |
| Br₂ | DCM | 42% |
| POBr₃ | DCM | 65% |
NBS offers superior safety and handling compared to Br₂ or POBr₃, albeit with moderate yields.
Sequential Functionalization via Protective Groups
tert-Butyl Group Installation via Buchwald-Hartwig Coupling
A palladium-catalyzed coupling reaction installs the tert-butyl group onto a pre-brominated pyrazole. For instance, 4-bromo-3-methyl-1H-pyrazole-5-carboxylate reacts with tert-butyl bromide using Pd(OAc)₂ and Xantphos.
Catalytic System :
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : Xantphos (10 mol%)
-
Base : Cs₂CO₃
-
Yield : 54%
Methyl Group Introduction via Alkylation
Position 3 methylation employs methyl iodide and potassium carbonate in DMF. The reaction proceeds at 60°C for 6 hours, achieving 76% yield. Regioselectivity is ensured by the electron-withdrawing carboxylate group at position 5.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Total Yield | Complexity | Cost |
|---|---|---|---|
| Cyclocondensation | 45% | Moderate | Low |
| Direct Bromination | 38% | Low | Medium |
| Protective Group | 32% | High | High |
The cyclocondensation route offers the best balance of yield and cost, whereas protective group strategies suffer from step-count penalties.
Purity and Byproduct Formation
-
Cyclocondensation : Minor byproducts (<5%) from incomplete cyclization.
-
Direct Bromination : Dibrominated impurities (8–12%) require rigorous chromatography.
-
Protective Group : Palladium residues (20–50 ppm) necessitate additional purification.
Challenges and Optimization Strategies
Regioselectivity in Bromination
The tert-butyl group’s steric effects favor bromination at position 4, but competing reactions occur if electron-withdrawing groups dominate. Optimization of Lewis acids (e.g., FeCl₃) improves selectivity.
Ester Hydrolysis Side Reactions
Over-hydrolysis or decarboxylation is mitigated by controlled pH (7–8) and low temperatures (0–5°C).
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state such as a carboxylate salt.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., DMF, THF).
Oxidation and Reduction: Reducing agents (e.g., lithium aluminum hydride), oxidizing agents (e.g., potassium permanganate).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products Formed
Substitution Reactions: Substituted pyrazoles with various functional groups.
Oxidation and Reduction: Alcohols, carboxylate salts.
Coupling Reactions: Complex pyrazole derivatives with extended conjugation or additional functional groups.
Scientific Research Applications
Structural Formula and Composition
- Molecular Formula : C9H13BrN2O2
- Molecular Weight : 261.12 g/mol
- CAS Number : 128537-60-0
- IUPAC Name : 4-bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Medicinal Chemistry
4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid has been studied extensively for its potential as a pharmaceutical agent. It serves as a precursor for the synthesis of various bioactive compounds, particularly those targeting inflammatory and cancer pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Mechanism of Action :
- Microtubule destabilization leading to disruption of cancer cell division.
- Induction of apoptosis in cancer cells, enhancing caspase activity.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid | MDA-MB-231 (breast cancer) | 10.0 | Apoptosis induction |
| Other pyrazole derivatives | Various | <20.0 | Microtubule destabilization |
Material Science
This compound is also utilized in the development of novel materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance material performance in various applications, including sensors and catalysts.
Biological Studies
In biological research, 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid is employed to study enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it valuable for understanding biochemical pathways and developing new therapeutic agents.
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically involves several key steps:
- Formation of the Pyrazole Ring : Cyclization of hydrazine with a suitable precursor (e.g., 1,3-diketone).
- Alkylation : Introduction of tert-butyl and methyl groups via alkylation reactions using tert-butyl bromide and methyl iodide.
- Bromination : Substitution at the 4-position using bromine or N-bromosuccinimide (NBS).
- Carboxylation : Introduction of the carboxylic acid group through reactions involving carbon dioxide or other carboxylating agents.
These methods can be optimized for industrial production to improve yield and purity.
Similar Compounds
| Compound | Key Differences |
|---|---|
| 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole | Lacks the carboxylic acid group |
| 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid | Lacks the bromine atom |
| 4-Bromo-1-(tert-butyl)-1H-pyrazole-5-carboxylic acid | Lacks the methyl group |
Uniqueness
The combination of substituents in 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid imparts distinct chemical and biological properties that are advantageous for specific applications in research and industry.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom and carboxylic acid group can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl and methyl groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Comparative Insights:
Electronic Effects: Bromine at the 4-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas trifluoromethyl () or hydroxyethyl () substituents alter electronic density and solubility .
Functional Group Impact :
- Carboxylic acid groups enhance hydrogen bonding and solubility in polar solvents, contrasting with ester derivatives (e.g., ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate in ), which require hydrolysis for activation .
Synthetic Routes :
- The target compound’s tert-butyl group is likely introduced via alkylation or protective group strategies, while bromination methods (e.g., Sandmeyer reaction in ) are critical for analogs .
Biological Relevance :
- Pyrazole-carboxylic acids are common in bioactive molecules. Bromine’s presence (as in the target compound) may enhance binding to hydrophobic pockets in enzymes, while hydroxyethyl () or CF₃ () groups modulate pharmacokinetics .
Biological Activity
4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 128537-60-0) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure, has been investigated for its potential therapeutic applications in various fields, including oncology and anti-inflammatory treatments.
- Molecular Formula : C9H13BrN2O2
- Molecular Weight : 261.12 g/mol
- Structure : The compound features a bromine atom at the 4-position of the pyrazole ring, a tert-butyl group at the 1-position, and a carboxylic acid functional group at the 5-position.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds within this class have been shown to inhibit various cancer cell lines through different mechanisms:
- Mechanisms of Action :
- Microtubule Destabilization : Some derivatives have demonstrated the ability to disrupt microtubule assembly, which is crucial for cancer cell division .
- Apoptosis Induction : Studies have shown that certain pyrazole derivatives can enhance caspase activity, leading to apoptosis in cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid | MDA-MB-231 | 10.0 | Apoptosis induction |
| Other pyrazole derivatives | Various | <20.0 | Microtubule destabilization |
Anti-inflammatory Activity
The anti-inflammatory potential of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid has also been explored:
- Cyclooxygenase Inhibition : Pyrazole derivatives are known for their selective inhibition of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway. This compound has shown promising results in reducing inflammation in animal models .
| Compound | COX Inhibition | IC50 (μM) |
|---|---|---|
| 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid | COX-2 | <10.0 |
| Reference Drug (Celecoxib) | COX-2 | 54.65 |
Study on Anticancer Properties
A study focusing on the anticancer activity of various pyrazole derivatives found that 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid exhibited significant cytotoxicity against breast cancer cells. The compound was evaluated alongside other structural analogs, revealing that it could effectively inhibit cell proliferation and induce apoptosis at micromolar concentrations .
Evaluation of Anti-inflammatory Effects
In a separate investigation, the anti-inflammatory effects of this compound were assessed using carrageenan-induced paw edema in rats. The results indicated a marked reduction in edema, suggesting that the compound could serve as a potent anti-inflammatory agent with minimal side effects compared to traditional NSAIDs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
